4-Chloro-6-fluoropyrimidine

Overview

Description

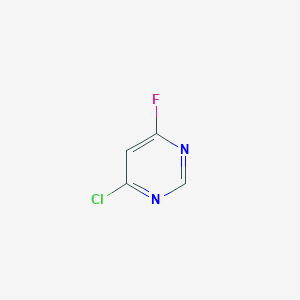

4-Chloro-6-fluoropyrimidine (CAS: 51422-01-6) is a halogenated pyrimidine derivative with a molecular formula of C₄H₂ClFN₂. Pyrimidines are aromatic heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their structural versatility. This compound features chlorine and fluorine substituents at the 4- and 6-positions, respectively, which influence its reactivity, solubility, and biological activity. It is commercially available with a purity of up to 98% and is primarily utilized as a building block in organic synthesis, particularly in the development of kinase inhibitors and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with thionyl chloride and phosphorus oxychloride, which introduces the chlorine and fluorine atoms at the desired positions . The reaction conditions usually involve refluxing the reactants in an inert atmosphere to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product. The scalability of the process is crucial for meeting the demands of pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

4-Chloro-6-fluoropyrimidine undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the chlorine and fluorine substituents. These reactions typically replace halogens or oxygen-containing groups with nucleophiles like thiols or amines.

Chlorination of Hydroxypyrimidines

The compound can be synthesized by chlorinating hydroxypyrimidine derivatives. Key methods include:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Thionyl chloride | DMF reflux at 80°C for 7 h | 100% | |

| Phosphorus oxychloride | Dichloromethane, triethylamine, reflux for 5 h | 95% |

Fluorination

While fluorination is not directly described for this compound, similar pyrimidine derivatives undergo fluorination via halogen exchange (e.g., using potassium fluoride in DMSO). This is inferred from general pyrimidine reaction patterns .

Halogenation Reactions

Bromination introduces additional halogens, enabling further functionalization.

Bromination of Alkyl Side Chains

In related compounds (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine), bromination of ethyl groups occurs using N-bromosuccinimide (NBS) . This reaction is critical for subsequent coupling reactions .

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| NBS | Controlled temperature/time | >99% |

Thiol Derivative Formation

Reaction with thiols forms thioether derivatives , which are valuable intermediates in pharmaceutical synthesis.

Coupling Reactions

While direct coupling reactions for this compound are not explicitly detailed, analogous compounds undergo Suzuki-Miyaura coupling after bromination. This involves palladium catalysts and boronic acids to form biaryl derivatives .

Stability and Workup

Post-reaction workup typically involves:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents

4-Chloro-6-fluoropyrimidine is primarily recognized for its role as an intermediate in the synthesis of several important anticancer drugs, particularly fluoropyrimidines like 5-fluorouracil (5-FU). These compounds are integral to treatment regimens for solid tumors such as colorectal and breast cancer. Research indicates that fluoropyrimidines exert their antitumor effects by inhibiting thymidylate synthase and interfering with RNA synthesis, leading to DNA damage .

Case Study: Individualized Dosing in Chemotherapy

A study highlighted the importance of individualized dosing of fluoropyrimidine-based chemotherapy to mitigate severe toxicity, which affects approximately 20-30% of patients. By employing genetic screening for variants like DPYD2A, the incidence of severe toxicity was significantly reduced from 73% to 28% in a cohort receiving tailored doses .

Agrochemical Applications

Herbicides and Insecticides

In agrochemical formulations, this compound serves as a building block for the synthesis of herbicides and insecticides. Its chlorinated and fluorinated structure enhances the biological activity of these agrochemicals, making them more effective against pests and weeds.

| Agrochemical Type | Compound Example | Activity |

|---|---|---|

| Herbicide | Glyphosate | Broad-spectrum herbicide |

| Insecticide | Imidacloprid | Systemic insecticide |

Material Science Applications

Organic Semiconductors and LEDs

this compound is also utilized in material science for developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties allow it to be incorporated into materials that exhibit desirable conductivity and luminescence characteristics.

Biological Research Applications

Enzyme Inhibitors and Receptor Modulators

In biological research, this compound is explored for its potential as an enzyme inhibitor and receptor modulator. Studies have shown that fluorinated pyrimidines can influence various biochemical pathways, making them valuable tools in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyrimidine depends on its application. In pharmaceuticals, it often acts as a precursor to active compounds that inhibit specific enzymes or receptors. For example, in anticancer drugs, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The structural and functional properties of 4-Chloro-6-fluoropyrimidine can be contextualized by comparing it with analogs differing in substituent type, position, or additional functional groups. Below is a detailed analysis:

Substituent Position and Halogen Variation

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

- Structure : Chlorine at position 6, hydroxyl (-OH) at position 3.

- Properties : The hydroxyl group increases polarity, making it more hydrophilic than this compound. This compound is used in manufacturing and laboratory settings but lacks fluorine’s electron-withdrawing effects, which are critical for modulating electronic properties in drug design .

4-Chloro-5-fluoropyrimidin-2-amine (CAS: 1683-75-6)

- Structure: Chlorine at position 4, fluorine at position 5, and an amino (-NH₂) group at position 2.

- Properties: The amino group enhances hydrogen-bonding capacity, improving target binding in medicinal chemistry. However, the fluorine at position 5 (vs.

Functional Group Modifications

4-Chloro-6-(difluoromethoxy)pyrimidine (CAS: 1261734-25-1)

- Structure : Difluoromethoxy (-OCF₂H) group at position 5.

- Properties : The difluoromethoxy group introduces strong electron-withdrawing effects and lipophilicity, enhancing blood-brain barrier penetration. This makes it valuable in central nervous system (CNS) drug development, contrasting with this compound’s simpler fluorination .

4-Chloro-2,6-dimethoxypyrimidine (CAS: 6320-15-6)

- Structure : Methoxy (-OCH₃) groups at positions 2 and 6.

- Properties : Methoxy groups reduce electrophilicity at the pyrimidine ring, decreasing reactivity in nucleophilic substitution reactions. This limits its utility in cross-coupling reactions compared to this compound, which is more reactive due to fluorine’s inductive effects .

Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid)

- Structure: A thioether-linked acetic acid side chain and a 2,3-xylidino group.

- Properties: This peroxisome proliferator activates nuclear receptors, inducing hepatocarcinogenesis in rodents. While structurally distinct, it highlights the pharmacological risks associated with chloro-fluoropyrimidine derivatives in chronic exposure scenarios .

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (CAS: 339015-98-4)

- Structure : A sulfur-linked 4-fluorophenyl group at position 6.

- Properties : The aryl thioether enhances π-π stacking interactions in protein binding, making it a candidate for kinase inhibition. Its molecular weight (255.7 g/mol) and lipophilicity exceed those of this compound, impacting pharmacokinetics .

Comparative Data Table

Research Findings and Trends

- Reactivity : Fluorine at position 6 in this compound enhances electrophilicity, facilitating Suzuki-Miyaura couplings, whereas methoxy or hydroxyl groups reduce reactivity .

- Drug Design: Derivatives with sulfur or amino groups (e.g., 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine) exhibit improved target binding, but their metabolic stability requires further optimization .

Biological Activity

4-Chloro-6-fluoropyrimidine is a noteworthy compound in the field of medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties of this compound, supported by various studies, data tables, and case analyses.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 150.53 g/mol. The structure consists of a pyrimidine ring with chlorine and fluorine substituents, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids. It is known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby exhibiting potential anticancer properties . Additionally, compounds within the fluorinated pyrimidine class are recognized for their role in disrupting cellular processes in cancer cells .

Biological Activities

Anticancer Activity:

Research indicates that this compound derivatives can exhibit significant anticancer effects. For instance, derivatives have been synthesized that demonstrate enhanced cytotoxicity against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation .

Antifungal Properties:

This compound also serves as a precursor for antifungal agents. Studies show that derivatives like 4-chloro-6-fluoropyrimidin-5-ol inhibit fungal cell wall synthesis and disrupt membrane integrity, making them effective against fungal infections.

Case Studies

-

Phase II Study of S-1:

A clinical trial evaluated the efficacy of S-1, which contains fluoropyrimidine derivatives including components similar to this compound. The study reported a median overall survival of 12 months in patients with metastatic colorectal carcinoma, highlighting the compound's potential in cancer therapy . -

TAS-102 in Colorectal Cancer:

Another study involving TAS-102 (a combination of tegafur and other fluoropyrimidines) demonstrated improved overall survival rates compared to placebo in patients with refractory metastatic colorectal cancer. This underscores the importance of fluorinated pyrimidines in developing effective cancer treatments .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₄H₂ClFN₂ | Contains Cl and F; pyrimidine base | Anticancer, antifungal |

| Voriconazole | C₁₃H₁₁ClF₃N₃O | Multiple F substitutions; potent antifungal | Antifungal |

| 5-Fluoro-6-chloropyrimidine | C₄H₂ClF₂N₂ | Similar halogen substitutions | Anticancer |

| 4-Chloro-6-methylpyrimidin-5-ol | C₇H₈ClN₂O | Methyl substitution instead of fluorine | Different activity profile |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-Chloro-6-fluoropyrimidine in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective eyewear, gloves, lab coats) to avoid skin contact and inhalation . Work should be conducted in a fume hood or glovebox to minimize exposure to toxic vapors. Waste must be segregated and stored in labeled containers for professional disposal to prevent environmental contamination . For spill management, use inert absorbents and avoid direct contact.

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves halogenation of pyrimidine precursors. For example, fluorination at the 6-position via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) followed by chlorination at the 4-position with POCl₃ or PCl₅ under reflux . Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substitution patterns and purity. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated in studies of related pyrimidine derivatives . Elemental analysis ensures stoichiometric accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include temperature (60–120°C), solvent choice (DMF, DMSO), and catalyst (e.g., CuCl₂ for halogenation). Response Surface Methodology (RSM) can model interactions between parameters. Real-time FTIR or Raman spectroscopy aids in tracking intermediate formation .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) provides accurate electronic structure data. Studies on similar compounds highlight the importance of exact exchange terms for thermochemical accuracy . Solvent effects can be modeled using the Polarizable Continuum Model (PCM).

Q. How can contradictions in experimental and computational data be resolved?

- Methodological Answer : Discrepancies in spectral predictions (e.g., NMR chemical shifts) may arise from approximations in DFT functionals. Cross-validation with higher-level methods (e.g., CCSD(T)) or empirical corrections (e.g., scaling factors for vibrational frequencies) improves accuracy. For synthetic yields, replicate experiments and Bayesian statistical analysis reduce outlier effects .

Q. What strategies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies under varying nucleophile concentrations (e.g., amines, alkoxides) and temperatures reveal rate laws. Isotopic labeling (²H/¹⁸O) tracks mechanistic pathways. Computational studies (DFT transition-state analysis) identify steric/electronic barriers at reactive sites (C4 vs. C6) .

Q. How does the chloro-fluoro substitution pattern influence bioactivity in drug discovery?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-Cl-5-F or 6-Cl-4-F derivatives) assess electronic (Hammett σ) and steric effects. Pharmacokinetic properties (logP, solubility) are modeled using QSPR software. In vitro assays (e.g., enzyme inhibition) validate computational predictions .

Properties

IUPAC Name |

4-chloro-6-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFWIYXXOBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342612 | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51422-01-6 | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51422-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.